molecular formula C2Br2Cl2 B12736089 1,1-Dibromo-2,2-dichloroethene CAS No. 116604-05-8

1,1-Dibromo-2,2-dichloroethene

Cat. No.: B12736089
CAS No.: 116604-05-8
M. Wt: 254.73 g/mol
InChI Key: KMIZRKBFFQIMJX-UHFFFAOYSA-N
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Description

1,1-Dibromo-2,2-dichloroethene is an organohalogen compound with the molecular formula C2H2Br2Cl2 It is a derivative of ethene, where two hydrogen atoms are replaced by bromine atoms and two by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-2,2-dichloroethene can be synthesized through the halogenation of ethene. The process involves the addition of bromine and chlorine to ethene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2,2-dichloroethene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, ammonia, and amines. These reactions are typically carried out in polar solvents at moderate temperatures.

    Elimination Reactions: Strong bases like potassium hydroxide or sodium ethoxide are used to induce elimination reactions. These reactions are often conducted at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.

Major Products Formed

    Substitution Reactions: Products include various substituted ethene derivatives.

    Elimination Reactions: Products include alkenes such as 1,2-dichloroethene.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

1,1-Dibromo-2,2-dichloroethene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other organohalogen compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying halogenated hydrocarbons.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-dibromo-2,2-dichloroethene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the presence of bromine and chlorine atoms, which can participate in electron transfer and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-1,1-dichloroethane
  • 1,1-Dibromo-2-chloroethane
  • 1,2-Dibromo-2,2-dichloroethane

Uniqueness

1,1-Dibromo-2,2-dichloroethene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1,1-dibromo-2,2-dichloroethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2Cl2/c3-1(4)2(5)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIZRKBFFQIMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537471
Record name 1,1-Dibromo-2,2-dichloroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116604-05-8, 94808-55-6
Record name 1,1-Dibromo-2,2-dichloroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116604058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dibromo-2,2-dichloroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBROMO-2,2-DICHLOROETHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS6PAR9SAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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